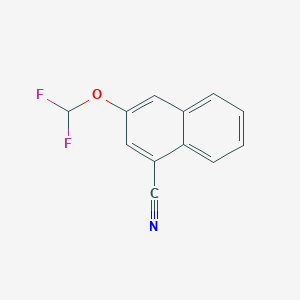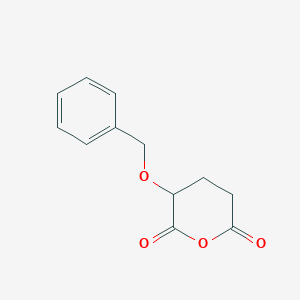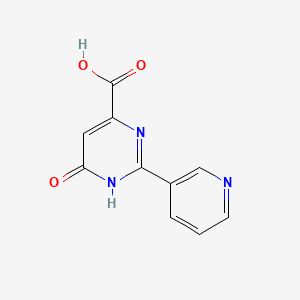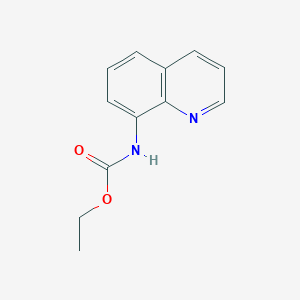![molecular formula C13H19N3 B11886049 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- CAS No. 646056-59-9](/img/structure/B11886049.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[44]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyridine and diazaspiro moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of magnesium oxide nanoparticles as catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. The use of advanced catalytic systems and continuous flow reactors are among the strategies being explored to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of aromatic ketones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridin-2-yl-methanones, while substitution reactions could produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its unique structural properties make it a candidate for use in the development of new materials with specialized functions.
Mecanismo De Acción
The mechanism by which 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE include:
- Pyridazine derivatives
- Pyrimidine derivatives
- Pyrazine derivatives
Uniqueness
What sets 2-METHYL-7-(PYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
646056-59-9 |
|---|---|
Fórmula molecular |
C13H19N3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
7-methyl-2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-13(10-15)5-8-16(11-13)12-3-2-6-14-9-12/h2-3,6,9H,4-5,7-8,10-11H2,1H3 |
Clave InChI |
ALQBQIXPAIIETO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCN(C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)


![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)









